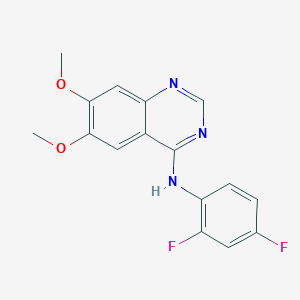

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

準備方法

The synthesis of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and 6,7-dimethoxyquinazoline.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.

化学反応の分析

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetonitrile. Reaction conditions often involve heating or refluxing to achieve the desired transformations.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups.

科学的研究の応用

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative with several potential applications, particularly in medicinal chemistry. This compound, related to other quinazoline derivatives, has been explored for its biological activities, including anticancer and anticonvulsant properties .

Chemical Information

- CAS Number: While the provided search results do not directly list the CAS number for this compound, similar compounds are mentioned. For instance, N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has CAS No. 690206-97-4 .

- Formula: The molecular formula for a related compound, N-(2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is C16H14FN3O2 .

- Synonyms: Examples of synonyms for related compounds include CB 676475 for N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine .

Anticancer Research

- Potential Targets: Research indicates that a related compound, NSC765598, which is a derivative of salicylanilide, targets mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .

- In Vitro Activities: NSC765598 displayed selective antiproliferative and cytotoxic effects against non-small cell lung cancer, leukemia, melanoma, and renal cancer cell lines .

- Molecular Docking: NSC765598 docked well into the binding cavities of EGFR, NOS2, and mTOR, suggesting potential mechanisms of action .

Anticonvulsant Research

- Quinazolin-4(3H)-ones: Quinazolin-4(3H)-ones have been explored for anticonvulsant activities. For example, a study focused on 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides and found compound 4d to have excellent anti-seizure action in mice .

- In Vivo Experiments: Compound 4d demonstrated anti-seizure action against electroshock, chemically induced, and pharmaco-resistant 6-Hz seizure models in mice, without neurotoxicity and hepatotoxicity . Another compound, 4l, was also found to be a safer anticonvulsant in mice, devoid of motor dysfunction and hepatotoxicity .

Antifungal Activities

- Related Compounds: While not directly about this compound, research on similar compounds like 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates showed significant antifungal activities .

- CYP51 Inhibition: Computational docking experiments indicated that the inhibition of CYP51 involves a coordination bond with iron of the heme group, the hydrophilic H-bonding region, and the hydrophobic region .

Other Biological Activities

作用機序

The mechanism of action of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

類似化合物との比較

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

Gefitinib: A well-known quinazoline derivative used as an anticancer agent.

Erlotinib: Another quinazoline-based drug used in cancer therapy.

Lapatinib: A quinazoline derivative used for the treatment of breast cancer.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C15H14F2N2O2

- Molecular Weight : 300.28 g/mol

- CAS Number : 477855-08-6

The compound features a quinazoline core structure with two methoxy groups and difluorophenyl substituents, which contribute to its unique biological properties.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of bacterial RNA polymerase, which is crucial for bacterial growth and survival. By binding to the enzyme's active site, it prevents RNA synthesis, thereby inhibiting bacterial proliferation.

- Anticancer Activity : Research indicates that this compound may interfere with various signaling pathways involved in cancer cell proliferation. It is believed to inhibit specific kinases associated with tumor growth and metastasis .

- Antioxidant Properties : Preliminary studies suggest that this compound may enhance antioxidant enzyme activity, providing protective effects against oxidative stress in cellular models .

Anticancer Properties

Research has highlighted the potential of this compound as a therapeutic agent against various cancers. A study demonstrated its effectiveness against multiple human tumor cell lines:

| Cancer Type | GI50 (µM) | TGI (µM) |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 1.12 - 3.95 | 3.72 - 16.60 |

| Leukemia | 1.20 - 3.10 | 3.90 - 12.70 |

| Melanoma | 1.45 - 3.59 | 4.84 - 13.70 |

| Renal Cancer | 1.38 - 3.40 | 4.84 - 13.70 |

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types while being less effective against others .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria by inhibiting RNA polymerase.

Case Studies

Several case studies have explored the biological activity of this compound:

- Alzheimer’s Disease Model : In an in vivo study using zebrafish larvae, treatment with TKM01 (a related compound) showed reduced levels of acetylcholinesterase (AChE), decreased lipid peroxidation, and increased antioxidant enzyme levels in an Alzheimer’s disease model .

- Cancer Cell Line Studies : A comprehensive screening of the compound against the National Cancer Institute's NCI60 panel revealed promising results in inhibiting cell growth across various cancer types, particularly highlighting its potential as a multi-target anticancer agent .

Comparative Analysis

When compared to similar compounds within the quinazoline class:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | Anticancer | Similar structure; lower cytotoxicity |

| N-(2,4-Dimethoxyphenyl)dithiolopyrrolone derivatives | Antibacterial | Effective against Gram-positive bacteria |

This compound stands out due to its unique fluorinated structure and enhanced biological activity compared to other derivatives .

特性

IUPAC Name |

N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKCXIAUFZSYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。